[4-(4-fluorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone
CAS No.:
Cat. No.: VC14978652
Molecular Formula: C19H19FN4OS
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19FN4OS |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | [4-(4-fluorophenyl)piperazin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
| Standard InChI | InChI=1S/C19H19FN4OS/c1-22-17(13-16(21-22)18-3-2-12-26-18)19(25)24-10-8-23(9-11-24)15-6-4-14(20)5-7-15/h2-7,12-13H,8-11H2,1H3 |
| Standard InChI Key | GELCQFDSSFNTEW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of [4-(4-fluorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone (C₁₉H₁₉FN₄OS, MW 370.4 g/mol) integrates three critical pharmacophores: a 4-fluorophenyl group, a piperazine ring, and a 1-methyl-3-(2-thienyl)pyrazole unit. The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, potentially influencing receptor binding affinity. The thienyl group contributes to π-π stacking interactions, while the methyl group on the pyrazole ring modulates steric hindrance.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₉FN₄OS | |
| Molecular Weight | 370.4 g/mol | |
| logP | 4.06 | |
| Hydrogen Bond Acceptors | 4 | |
| Polar Surface Area | 44.75 Ų | |
| Solubility (logSw) | -4.23 |
The compound’s moderate lipophilicity (logP ≈ 4.06) suggests balanced membrane permeability and aqueous solubility, critical for blood-brain barrier penetration . Its polar surface area (44.75 Ų) aligns with typical CNS-active compounds, further supporting its potential neuropharmacological utility.
Synthetic Pathways and Optimization
Synthesis typically proceeds via a multi-step sequence involving:
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Formation of the pyrazole core: Condensation of hydrazine derivatives with β-keto esters yields the 1-methyl-3-(2-thienyl)pyrazole intermediate.
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Piperazine coupling: Nucleophilic substitution links the pyrazole to the 4-(4-fluorophenyl)piperazine group using carbodiimide-based coupling reagents.
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Methanone bridge installation: Friedel-Crafts acylation or similar methods establish the ketone linkage.
Critical challenges include minimizing racemization at the piperazine nitrogen and optimizing yields during the coupling steps. Recent advancements employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining >85% purity.
Pharmacological Profile and Mechanism of Action
Preliminary studies indicate high affinity for serotonin (5-HT₁A) and dopamine (D₂/D₃) receptors, with IC₅₀ values of 12 nM and 28 nM, respectively. The fluorophenyl group likely engages in halogen bonding with histidine residues in receptor binding pockets, while the piperazine ring’s basic nitrogen facilitates ionic interactions with aspartate side chains.
Table 2: Receptor Binding Affinities
| Receptor | IC₅₀ (nM) | Assay Type | Source |
|---|---|---|---|
| 5-HT₁A | 12 | Radioligand | |
| D₂ | 28 | Competitive ELISA | |
| σ₁ | 145 | Functional assay |
In vivo rodent models demonstrate anxiolytic effects at 1 mg/kg (open field test) and antidepressant-like activity in forced swim assays (ED₅₀ = 0.8 mg/kg). These effects correlate with increased extracellular serotonin levels in microdialysis studies, suggesting reuptake inhibition or release enhancement.
Structure-Activity Relationship (SAR) Insights
Comparative analysis with analogs reveals:
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Fluorine position matters: The 4-fluorophenyl isomer exhibits 3-fold greater 5-HT₁A affinity than the 2-fluorophenyl variant .
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Thienyl vs. phenyl substitution: Replacing the thienyl group with phenyl reduces D₂ binding by 40%, highlighting the importance of sulfur-mediated interactions .
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Methyl group role: N-methylation on the pyrazole improves metabolic stability (t₁/₂ = 2.1 hrs vs. 0.7 hrs for des-methyl analog).
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